
Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a cyclohexyl group and a 2-(diethylamino)ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester typically involves the reaction of methylphosphonic acid with cyclohexanol and 2-(diethylamino)ethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, leading to the disruption of normal biochemical pathways. This inhibition can result in various physiological effects, depending on the target enzyme and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organophosphorus esters such as:
- Isopropyl methylphosphonic acid
- Pinacolyl methylphosphonic acid
- Cyclohexyl methylphosphonic acid
Uniqueness
Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester is unique due to its specific ester group and the presence of the cyclohexyl and diethylaminoethyl moieties. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
71293-85-1 |
|---|---|
Formule moléculaire |
C13H28NO3P |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
2-[cyclohexyloxy(methyl)phosphoryl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C13H28NO3P/c1-4-14(5-2)11-12-16-18(3,15)17-13-9-7-6-8-10-13/h13H,4-12H2,1-3H3 |
Clé InChI |
OGHMWBWBXSUGQH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOP(=O)(C)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)

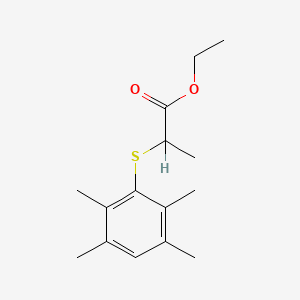
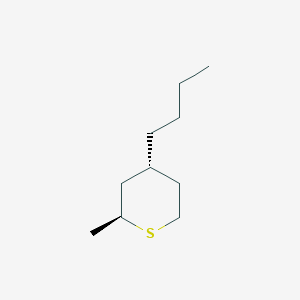

![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
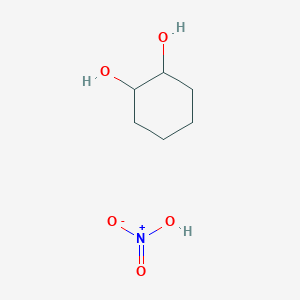

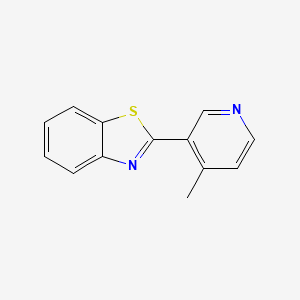
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
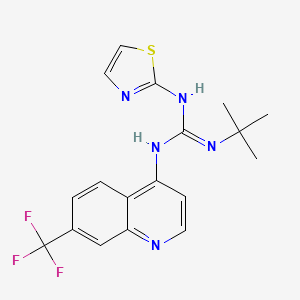
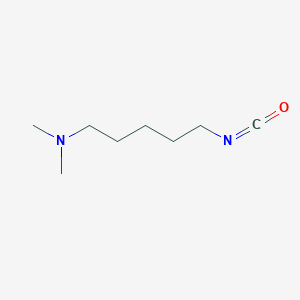
![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
